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Chitosan oligosaccharides average DP6

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Description

Evolution and Significance of Chitosan-Derived Oligosaccharides

Chitosan (B1678972) oligosaccharides (COS) represent a significant evolution in the study and application of marine-derived biopolymers. They are produced from chitin (B13524), the second most abundant polysaccharide in nature after cellulose, which is commonly found in the exoskeletons of crustaceans and insects and the cell walls of fungi. mdpi.comnih.gov The process begins with the deacetylation of chitin, a polymer of N-acetyl-D-glucosamine, to produce chitosan, a linear polymer of D-glucosamine with some remaining acetylated units. mdpi.comnih.govnih.gov While chitosan itself possesses numerous beneficial properties, including biocompatibility, biodegradability, and non-toxicity, its application has been historically limited by its high molecular weight and poor solubility in water and at neutral pH. mdpi.comui.ac.idnih.gov

To overcome these limitations, researchers have focused on the depolymerization of chitosan to create chitosan oligosaccharides. mdpi.comresearchgate.net COS are defined as chitosan polymers with a degree of polymerization (DP) typically less than 20 and a molecular weight below 3.9 kDa. mdpi.commdpi.com This transformation results in a compound that is readily soluble in water, a critical characteristic that significantly broadens its potential for use. nih.gov

The academic and industrial interest in COS has surged due to their unique physicochemical properties and enhanced biological activities compared to their parent polymer. nih.gov These activities include antimicrobial, antioxidant, anti-inflammatory, and immunostimulatory effects. researchgate.netnih.gov Consequently, COS have become a focal point of research across diverse fields such as pharmaceuticals, functional foods, cosmetics, and agriculture. mdpi.compmarketresearch.comreanin.com In the biomedical field, they are investigated as drug delivery carriers and for tissue engineering applications. ui.ac.idnih.govnih.gov In agriculture, they are recognized as biopesticides and plant growth promoters, contributing to sustainable crop production. doraagri.comchitolytic.comnih.gov

The production of COS can be achieved through various methods, including chemical hydrolysis and enzymatic degradation. Chemical methods often involve strong acids, which can be difficult to control and may introduce impurities. researchgate.netresearchgate.net In contrast, enzymatic methods, using enzymes like chitosanases and cellulases, are gaining preference as they are considered safer, more specific, and environmentally friendly, allowing for better control over the final product's characteristics. nih.govresearchgate.netnih.gov

Distinctive Research Focus on Chitosan Oligosaccharides with Average Degree of Polymerization 6 (DP6)

The biological activity and functional properties of chitosan oligosaccharides are not uniform; they are intricately linked to their structural characteristics, primarily the molecular weight (Mw), degree of deacetylation (DD), and the degree of polymerization (DP), which refers to the number of monomeric units in the chain. nih.govnih.govresearchgate.netresearchgate.net Among these, the DP has been identified as a critical determinant of bioactivity, leading to a distinctive research focus on COS with specific chain lengths.

Particularly, chitosan oligosaccharides with an average degree of polymerization of six (DP6), often referred to as chitohexaose (B1231835), have emerged as a subject of significant scientific investigation. Research suggests that the efficacy of COS in various biological applications is often optimal within a specific range of DP, and several studies have highlighted the particular potency of hexamers.

Key Research Findings Highlighting DP6:

Anticancer Research: Studies have investigated COS with a DP range of 2-6 for their anti-tumor effects. One such study found that a COS mixture, in which 85.8% of the fractions had a DP of 2-6, successfully suppressed the growth of human colon carcinoma HCT116 cells both in vitro and in vivo. researchgate.net

Agricultural Applications: In agricultural science, the effect of different DP COS on plant growth and health has been explored. Research on soybean seed germination demonstrated that chitohexaose (DP6) exhibited a particularly strong promoting effect on the total sugar content compared to other oligosaccharides like chitotriose, chitotetraose, and chitoheptaose. marine-oligo.com This indicates a structure-activity relationship where a specific chain length can be more effective in eliciting a desired physiological response in plants.

Antimicrobial Activity: The antimicrobial properties of COS are also influenced by their DP. Some studies have suggested that COSs with a DP of 5–6 are closely associated with biological activity, including effects against various microbes. mdpi.com

Production and Purification: The focused interest in specific DP ranges has driven the development of targeted production and purification technologies. Methods have been developed to efficiently prepare COS with a polymerization degree of 2-6 using chitosanase, yielding a high conversion rate without the need for extensive filtration. google.com Furthermore, purification technologies such as nanofiltration have been specifically applied to isolate and enrich COS fractions of DP 6 to 8 from enzymatic hydrolysates for research and application. researchgate.net

This concentrated research effort underscores the understanding that simply using a broad mixture of COS is not sufficient for optimized applications. Instead, controlling the degree of polymerization is crucial for harnessing the full potential of these bioactive molecules. The recurring findings related to the efficacy of chitohexaose and its neighboring oligomers have solidified the importance of DP6 as a key target in the ongoing development of advanced chitosan-based products.

Data Tables

Table 1: Overview of Production Methods for Chitosan Oligosaccharides (COS)

This table summarizes common methods used to produce COS from chitosan, highlighting the reagents or enzymes involved and the typical range of the degree of polymerization (DP) of the resulting products.

Production Method Agent/Enzyme Description Resulting DP Range References
Chemical Hydrolysis Hydrochloric Acid (HCl), Phosphoric Acid (H₃PO₄)Involves the use of strong acids to break the glycosidic bonds in the chitosan polymer chain. This method is common for industrial-scale production.2-12 mdpi.comresearchgate.net
Chemical Hydrolysis Hydrogen Peroxide (H₂O₂)An oxidative-reductive depolymerization method. The reaction can be controlled to produce low molecular weight COS.Low DP, can be controlled mdpi.com
Enzymatic Hydrolysis ChitosanaseAn enzyme that specifically hydrolyzes the glycosidic bonds within chitosan. It is considered a green and specific method.Varies (e.g., 2-6) nih.govgoogle.com
Enzymatic Hydrolysis CellulaseA non-specific enzyme that can also depolymerize chitosan. Cellulase from sources like Aspergillus niger has been used.3-11 researchgate.net
Enzymatic Hydrolysis PapainA protease that has been shown to hydrolyze chitosan, resulting in a mixture of monomers and oligosaccharides.Monomers and Oligomers (e.g., (GlcN)₃, (GlcN)₄) mdpi.comresearchgate.net

Properties

Molecular Formula

C60H102O51

Synonyms

β(1-4) linked D-glucosamine oligomers

Origin of Product

United States

Synthetic and Biosynthetic Methodologies for Chitosan Oligosaccharides Average Dp6

Controlled Enzymatic Production of Specific Chitosan (B1678972) Oligosaccharides

Enzymatic hydrolysis is considered an attractive and environmentally friendly alternative for producing COS due to the high specificity of enzymes, which allows for better control over the extent of the reaction and the size of the resulting oligomers. mdpi.com This method minimizes unwanted chemical modifications and can be tailored to produce oligosaccharides with a desired DP. researchgate.net

Enzyme Selection and Optimization for Targeted Depolymerization

The selection of an appropriate enzyme is crucial for targeting the production of COS with a specific DP. While general hydrolases like cellulase, pepsin, and lipase have been shown to hydrolyze chitosan, more specific enzymes such as chitosanases and chitinases are preferred for controlled depolymerization. mdpi.com

Chitosanases (EC 3.2.1.132) : These enzymes specifically catalyze the endo-hydrolysis of β-1,4-glycosidic bonds in chitosan. nih.gov Different chitosanases exhibit different substrate specificities and product profiles. For instance, a recombinant chitosanase (SlCsn46) from Streptomyces lydicus S1, belonging to the glycoside hydrolase (GH) family 46, can efficiently hydrolyze chitosan to produce COS with a DP of 2–6. nih.gov The final DP of the product can be controlled by adjusting the amount of enzyme added to the reaction. nih.gov

Chitinases (EC 3.2.1.14) : These enzymes primarily act on chitin (B13524) but can also hydrolyze chitosan, particularly at N-acetyl-D-glucosamine (GlcNAc) residues. nih.gov

Non-specific Enzymes : Commercially available enzymes like cellulases have been successfully used. Cellulase from Aspergillus niger has been shown to produce a mixture of chitooligosaccharides with a DP ranging from 3 to 11. mdpi.comresearchgate.net Papain has also been used, resulting in a mixture that includes monomers and oligomers such as (GlcN)3 and (GlcN)4. mdpi.com

Optimization of reaction parameters is key to controlling the depolymerization process. Variables such as the enzyme-to-substrate ratio, temperature, pH, and hydrolysis time must be carefully managed to achieve the desired oligomer size. mdpi.com For the SlCsn46 chitosanase, the optimal temperature and pH were found to be 50°C and 6.0, respectively. nih.gov

Enzyme SourceEnzyme TypeOptimal pHOptimal Temp. (°C)Resulting DP RangeReference
Aspergillus nigerCellulase5.6503-11 mdpi.comresearchgate.net
Streptomyces lydicus S1Chitosanase (recombinant)6.0502-6 (controllable) nih.gov
Bacillus amyloliquefaciensEnzymatic solution5.0371-6 mdpi.com
Bacillus thuringiensisEnzymatic extractNot specifiedNot specified2-5 mdpi.com

Biocatalytic Reaction Systems for Oligomer Generation

The generation of COS via enzymatic hydrolysis is typically carried out in batch reaction systems. The process generally involves the following steps:

Substrate Preparation : Chitosan is dissolved in a dilute acidic solution, commonly acetic acid, to form a viscous solution. nih.govresearchgate.net The concentration of the chitosan solution can influence the reaction efficiency. globethesis.com

Enzymatic Reaction : The selected enzyme is added to the chitosan solution under optimized pH and temperature conditions. The mixture is incubated for a specific duration, during which the enzyme cleaves the glycosidic bonds of the chitosan polymer. nih.gov

Reaction Termination : The reaction is stopped, usually by heat inactivation of the enzyme (e.g., boiling for 10 minutes). nih.gov

Pilot-scale production has been demonstrated using semi-purified chitosanase in a 10-liter reaction volume with a 5% chitosan solution, run at ambient temperature for 72 hours. nih.gov For continuous production, more advanced setups like dual reactor systems have been explored to improve efficiency and scale up the hydrolysis process for tailored oligosaccharides. researchgate.net

Strategies for Enhanced Yield and Purity of DP6 Oligomers

Obtaining a high yield and purity of a specific oligomer like DP6 requires a combination of controlled hydrolysis and effective downstream processing.

Controlled Hydrolysis : As mentioned, adjusting the enzyme concentration and reaction time is a primary strategy. Using a specific chitosanase, the reaction can be stopped when the desired DP distribution is achieved, which can be monitored using techniques like thin-layer chromatography (TLC). nih.govnih.gov

Fractionation : After hydrolysis, the resulting mixture of oligosaccharides can be separated based on their size. Fractionation using organic solvents is a common method. For example, treating the hydrolyzate with an acetone-water mixture can separate products with a DP below 6 from those with a DP above 6. researchgate.net

Chromatographic Purification : For higher purity, various chromatographic techniques are employed. Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates oligomers based on their molecular size and is effective for purifying specific DP ranges. nih.govnih.gov Other methods include ultrafiltration, ion-exchange chromatography, and hydrophilic-interaction chromatography (HILIC), which is particularly effective for separating polar and hydrophilic compounds like COS. nih.govnih.gov

Chemical Degradation Approaches for Tailored Oligomers

Chemical methods offer a robust and often more cost-effective way to produce chitosan oligosaccharides. These approaches involve the use of acids or oxidative agents to break down the polysaccharide chain. While potentially less specific than enzymatic methods, careful control of reaction conditions allows for the production of tailored oligomers.

Acid Hydrolysis for Defined Fragmentation

Acid hydrolysis is a widely used method for the depolymerization of chitosan. nih.gov The process involves breaking the β-(1–4) glycosidic linkages using an acid as a catalyst. researchgate.net

Hydrochloric Acid (HCl) : HCl is the most common acid used for this purpose due to its high efficiency, simplicity, and the high yield of the resulting oligomers. mdpi.comresearchgate.net The rate of hydrolysis is highly specific to the type of glycosidic linkage, with GlcNAc-GlcNAc and GlcNAc-GlcN bonds being cleaved much faster than GlcN-GlcN linkages. nih.gov By controlling the acid concentration, temperature, and reaction time, the molecular weight of the product can be precisely tailored. For example, hydrolysis of chitosan with 6 M HCl at 70°C for 2 hours can yield chitooligosaccharides with a DP ranging from 2 to 12. mdpi.com

Other Acids : Other acids such as phosphoric acid (H3PO4) and nitrous acid (HNO2) have also been utilized. mdpi.comcellulosechemtechnol.ro Nitrous acid depolymerization is a homogeneous reaction where the number of broken glycosidic bonds is stoichiometric to the amount of acid used, making the reaction easy to control. cellulosechemtechnol.ro

The main drawback of acid hydrolysis is that it can be difficult to control, potentially leading to a broad distribution of oligomer sizes, including the formation of monomers. mdpi.comnih.gov

AcidConcentrationTemperature (°C)Time (h)Starting Chitosan (kDa)Resulting ProductReference
HCl6 M702658COS (DP 2-12) mdpi.com
HCl2 MNot specified12200COS (~2 kDa) mdpi.com
HCl5 M6552038LMWC (156 kDa) mdpi.com
H3PO485%808214LMWC (20 kDa) mdpi.com

Oxidative and Electrochemical Degradation Techniques

Oxidative and electrochemical methods provide alternative routes for chitosan depolymerization.

Oxidative Degradation : This technique commonly employs hydrogen peroxide (H2O2) as an oxidizing agent to cleave the glycosidic bonds. nih.gov The reaction is often catalyzed by substances like phosphotungstic acid to increase efficiency. mdpi.com The degradation process can be performed in a homogenous solution or a heterogeneous system with chitosan powder. nih.govnih.gov Oxidative hydrolysis typically yields a mixture of shorter oligomers, mainly composed of monosaccharides to pentasaccharides. mdpi.com The process is considered inexpensive and environmentally safe. nih.gov Synergistic approaches combining H2O2 with gamma irradiation have also been shown to be highly effective in reducing the molecular weight of chitosan. osti.govresearchgate.net

Electrochemical Degradation : This is an innovative method where chitosan degradation is achieved using non-active electrodes, such as Ti/Sb–SnO2, in an electrochemical cell. nih.govresearchgate.net The process is simple and contaminant-free. The molecular weight of the chitosan decreases as the current density increases. researchgate.net While effective, this method can face challenges such as short electrode life and high failure rates. researchgate.net

These techniques offer pathways to produce low molecular weight water-soluble chitosan and specific oligosaccharides, expanding the range of methods available for tailoring COS products.

Advanced Separation and Purification Strategies for DP6 Enrichment

The production of chitosan oligosaccharides (COS) through synthetic or biosynthetic methods typically yields a heterogeneous mixture with a wide range of degrees of polymerization (DP). For specific applications, isolating or enriching oligosaccharides with a precise DP, such as hexamers (DP6), is crucial as the biological activity of COS is often dependent on their molecular size. researchgate.net Therefore, advanced separation and purification strategies are essential to obtain fractions enriched in DP6 and to achieve oligomer homogeneity. These strategies primarily involve membrane separation and chromatographic fractionation techniques. researchgate.netnih.gov

Membrane Separation Technologies (e.g., Nanofiltration, Ultrafiltration)

Membrane separation is a pressure-driven process that separates molecules based on size and charge, offering an effective method for the fractionation of COS mixtures. google.com Technologies like ultrafiltration (UF) and nanofiltration (NF) are commonly employed for this purpose. researchgate.netnih.gov

Ultrafiltration (UF) utilizes membranes with molecular weight cut-offs (MWCO) typically ranging from 1 to 100 kDa. In the context of COS production, UF membranes can be integrated into an enzyme membrane reactor. researchgate.netresearchgate.net This setup allows for the continuous removal of smaller oligosaccharides from the reaction mixture while retaining the enzyme and larger chitosan fragments, which can lead to an improved yield of specific oligomers like pentamers and hexamers. researchgate.net For instance, Russian researchers have demonstrated the effective fractionation of low molecular weight chitosan using UF membranes with MWCOs of 5, 10, and 30 kDa. researchgate.net An enzyme membrane reactor equipped with a UF membrane having a 3 kDa cut-off has been used to successfully fractionate chitosan oligosaccharides, enhancing the yield of both pentamer (0.1 mg/ml) and hexamer (0.6 mg/ml). researchgate.net

Nanofiltration (NF) employs membranes with smaller pore sizes than UF, typically with an MWCO of less than 1 kDa, making it particularly suitable for separating low-DP oligosaccharides. researchgate.net NF can effectively separate bioactive pentamers and hexamers from smaller products of chitosan hydrolysis (DP 2-4). researchgate.net The process can be optimized by adjusting parameters such as membrane type, operating pressure, and dilution rate. In one study using continuous diafiltration with an NF membrane, the yield of the target COS (DP 5-6) in the oligomeric mixture was significantly increased from 30% to 77%. researchgate.net

The efficiency of NF is influenced by several factors, including transmembrane pressure (TMP), temperature, and the pH of the feed solution. researchgate.net Research on the purification of DP 6 to 8 COS using a commercial polyamide thin-film composite NF membrane (MWCO of 500 Da) has shown that permeate flux increases with both pressure and temperature. researchgate.net However, higher temperatures can also cause membrane pores to swell, leading to a loss of the target oligomers. researchgate.net The pH of the solution significantly affects the retention of COS due to its influence on the charge of the amino groups on the oligosaccharide chains. At low pH, the amino groups are protonated, leading to lower retention, whereas at higher pH (e.g., pH 9.0), retention ratios increase significantly. researchgate.net This is attributed to interactions like hydrogen bonding, which can cause structural curling and overlapping of the oligosaccharide chains. researchgate.net

Table 1: Influence of Process Parameters on Nanofiltration Performance for DP6-8 COS Enrichment

ParameterCondition RangeObserved EffectReference
Transmembrane Pressure6.0 to 20.0 barPermeate flux increased from 95.0 L/(m²·h) at 10.0 bar to 140.0 L/(m²·h) at 20.0 bar. researchgate.net
Temperature10°C to 50°CPermeate flux increased with temperature, but retention of DP6-8 COS decreased due to thermal expansion of membrane pores. researchgate.net
pH5.0 to 9.0Retention of oligomers significantly increased at higher pH. At pH 9.0, retention ratios for glucosamine (B1671600) and dimer varied from 0.458 to 0.864. researchgate.net

Chromatographic Fractionation for Oligomer Homogeneity

While membrane technologies are effective for enriching COS fractions within a certain DP range, achieving oligomer homogeneity (i.e., isolating a single DP species like DP6) often requires high-resolution chromatographic techniques. nih.gov The separation principle is based on the differences in molecular weight, charge, and interaction with the stationary phase among oligosaccharides of varying DP. nih.gov

Gel Filtration Chromatography (GFC) , also known as size-exclusion chromatography (SEC), is a widely used method for separating chitosan oligosaccharides based on their molecular size. nih.govmdpi.com In this technique, a column is packed with a porous gel matrix. Larger molecules are excluded from the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer retention time. GFC has been successfully used to separate chitosan hydrolysates into fractions containing DP 2-6. nih.govmdpi.com One study reported the purification of a fraction containing DP4-6 (COS46) from a broader mixture with a yield of approximately 30%. mdpi.com Analysis of a typical enzymatic hydrolysate of chitosan before fractionation showed a mixture containing dimers (18.8%), trimers (24.8%), tetramers (24.9%), pentamers (17.7%), and hexamers (7.1%). researchgate.net GFC can effectively enrich these specific oligomers. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is frequently used for both the analysis and purification of COS. nih.gov Due to the strong hydrophilicity of chitosan oligosaccharides, they can be difficult to retain on conventional reversed-phase HPLC columns. mdpi.com Therefore, techniques like hydrophilic-interaction chromatography (HILIC) are employed, which can effectively separate polar and hydrophilic compounds like COS with DP 2-6. mdpi.com Another approach involves using an amino-functionalized silica column with a mobile phase of acetonitrile (B52724) and water. A gradient elution, where the water content is gradually increased, can provide optimal resolution for N-acetyl-chito-oligosaccharides with DP from 2 to 6. jfda-online.com

Table 2: Typical DP Distribution of Chitosan Oligosaccharides (COS) from Enzymatic Hydrolysis Before and After Chromatographic Purification

Oligomer (DP)Composition in Initial Hydrolysate (%)Composition in Purified DP4-6 Fraction (%)Reference
Dimer (DP2)18.8- researchgate.net
Trimer (DP3)24.8- researchgate.net
Tetramer (DP4)24.9Total of 88.46% for DP4, DP5, and DP6 combined researchgate.netresearchgate.net
Pentamer (DP5)17.7
Hexamer (DP6)7.1
Heptamer (DP7)3.3- researchgate.net
Octamer (DP8)3.4- researchgate.net

Analytical and Structural Characterization Techniques for Chitosan Oligosaccharides Average Dp6

Advanced Chromatographic Methods for Compositional Analysis

Chromatographic techniques are indispensable for separating and quantifying the components of COS mixtures. These methods exploit differences in the physicochemical properties of the oligosaccharides, such as size, charge, and hydrophilicity, to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of N-acetyl-chito-oligosaccharides (NACOs) and chito-oligosaccharides. In one study, the hydrolysis of chitin (B13524) produced NACOs with a low DP ranging from 2 to 6. jfda-online.com The retention time of these oligosaccharides in HPLC was found to decrease as the water content in the mobile phase increased. jfda-online.com A gradient elution, where the acetonitrile (B52724) to water ratio was linearly decreased from 80:20 to 60:40 over 60 minutes, provided optimal resolution for these compounds. jfda-online.com Notably, a linear relationship was observed between the natural logarithm of the retention time and the DP values, which can be used to identify oligosaccharides up to DP10. jfda-online.com

ParameterHPLC Conditions for NACOs (DP2-6) jfda-online.com
Column LiChrospher 100 NH2 (5 µm, 4 x 250 mm)
Mobile Phase Gradient of acetonitrile and water
Gradient 80:20 (v/v) acetonitrile:water to 60:40 over 60 min
Detection UV at 205 nm
Injection Volume 20 µL

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume. It is a fundamental technique for determining the molecular weight distribution of chitosan (B1678972) oligosaccharides. SEC has been instrumental in purifying and isolating specific COS fractions, including those with a DP between 2 and 6, from chitosan hydrolysates. mdpi.com The separation principle relies on the differential access of molecules to the pores of the stationary phase; larger molecules are excluded from more pores and thus elute earlier. mdpi.com

In research focused on the enzymatic hydrolysis of chitosan, SEC is employed to gain a comprehensive understanding of the composition of the resulting hydrolysate, allowing for the tracking of the degradation process and the identification of oligosaccharides of various sizes, including hexamers. mdpi.com

ParameterSEC General Application mdpi.com
Principle Separation based on molecular size differences.
Application Purification and isolation of specific DP chitosan oligosaccharides (e.g., DP2-6).
Utility Understanding the composition of enzymatic hydrolysates.

Ion Exchange Chromatography and Hydrophilic-Interaction Chromatography (HILIC)

Ion Exchange Chromatography (IEC) is a powerful technique for separating charged molecules like chitosan oligosaccharides. The separation is based on the reversible interaction between the charged oligosaccharides and the oppositely charged stationary phase. This method has been successfully used to separate chito-oligosaccharides with different degrees of polymerization. nih.gov For instance, a step-wise gradient of increasing salt concentration can be used to elute oligosaccharides of increasing DP from a cation exchange column.

Hydrophilic-Interaction Chromatography (HILIC) is particularly well-suited for the separation of polar and hydrophilic compounds like chitosan oligosaccharides, which are often difficult to retain on conventional reversed-phase HPLC columns. mdpi.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water). This creates a water-enriched layer on the surface of the stationary phase, into which the polar analytes can partition. nih.gov Studies have demonstrated the successful separation and purification of chitosan oligosaccharides with a DP of 2–6 from a mixture using HILIC. mdpi.com A specialized 3-aminophenylboronic acid-functionalized stationary phase has been developed for HILIC, showing excellent performance in separating chito-oligosaccharides (DP 2-6). nih.gov

Chromatographic MethodPrincipleApplication for COS-DP6
Ion Exchange Chromatography Separation based on charge.Separation of chito-oligosaccharides based on the number of amino groups.
Hydrophilic-Interaction Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Effective for separating polar and hydrophilic COS, including DP6. mdpi.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric techniques provide detailed information about the molecular weight, sequence, and three-dimensional conformation of chitosan oligosaccharides.

Mass Spectrometry (MS): MALDI-TOF MS, ESI-MS, Q-TOF-MS

Mass spectrometry is a cornerstone for the structural analysis of chitosan oligosaccharides, providing precise molecular weight and fragmentation data that can be used to determine the degree of polymerization and the sequence of acetylated and deacetylated units.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is widely used for the analysis of biomolecules, including oligosaccharides. In a study analyzing an enzymatic hydrolysate of chitosan, MALDI-TOF MS was used to identify a mixture of oligosaccharides, with hexamers (DP6) being one of the components. nih.gov The technique provides the mass-to-charge ratio (m/z) of the intact oligosaccharide ions, allowing for the determination of their molecular weight and, consequently, their DP. For example, in the analysis of cereulide (B3040119) from Bacillus cereus, MALDI-TOF MS detected the sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts at m/z 1175 and 1191, respectively. nih.gov While this is a different molecule, the principle of detecting adducts is applicable to COS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is often coupled with liquid chromatography (LC-ESI-MS). ESI-MS is particularly useful for analyzing partially acetylated chitosan oligosaccharides. mdpi.com The fragmentation pattern in ESI-MS/MS can provide sequence information. For instance, the fragmentation of a chitosan dimer derivatized with 2-aminoacridone (B130535) leads to B-type ions from the non-reducing end and Y-type ions from the reducing end, allowing for sequence determination. researchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and mass accuracy. ESI-Q-TOF MS has been used to analyze the reaction mixture of chitosan hydrolysis, identifying various [M+H]⁺ and [M+Na]⁺ peaks corresponding to different oligosaccharides. researchgate.net In a study on hirsutinolide-like sesquiterpenoids, ESI-Q-TOF-MS revealed characteristic fragmentation patterns, such as the loss of a water molecule, which aided in structural elucidation. nih.gov A similar approach can be applied to chitosan oligosaccharides, where the fragmentation patterns can reveal the sequence of glucosamine (B1671600) and N-acetylglucosamine units within a DP6 chain. A study on chitosan fragmentation in an ESI source found a stable cleavage pattern, with relative abundance ratios for polysomes from DP1 to DP7 being approximately 100:48:45:48:23:9:4. nih.gov

Mass Spectrometry TechniqueIonization MethodKey Information for COS-DP6
MALDI-TOF MS Soft ionization with a matrix and laser.Provides molecular weight of intact oligosaccharides, allowing DP determination. nih.gov
ESI-MS Soft ionization by creating a fine spray of charged droplets.Often coupled with LC for separation and analysis of partially acetylated COS. mdpi.com
Q-TOF-MS Combination of quadrupole and time-of-flight analyzers.Offers high resolution and mass accuracy for detailed structural and fragmentation analysis. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of chiral molecules like chitosan oligosaccharides. The CD spectrum arises from the differential absorption of left and right circularly polarized light by the chromophores in the molecule, such as the N-acetyl group in chitosan.

While specific CD studies on chitosan oligosaccharides with an average DP of 6 are limited in the readily available literature, the technique has been applied to proteins to determine their secondary structure content (e.g., α-helix, β-sheet). nih.gov For proteins, ligands that promote translocation and activation can induce drastic changes in the CD spectra, indicating conformational shifts. nih.gov Similar principles apply to oligosaccharides, where changes in the CD spectrum can signify alterations in their three-dimensional shape in response to environmental factors like pH, temperature, or the presence of other molecules. The analysis of CD spectra can help to understand the solution conformation of COS-DP6, which is crucial for its biological activity.

Techniques for Molecular Interaction Analysis

The biological activity of chitosan oligosaccharides is intrinsically linked to their ability to interact with specific molecular targets, such as proteins and enzymes. Quantifying these interactions is essential for elucidating their mechanisms of action.

Microscale Thermophoresis (MST) has emerged as a powerful biophysical technique for the quantitative analysis of molecular interactions in solution. nih.govnih.gov This method is particularly advantageous due to its low sample consumption, speed, and high sensitivity. nih.gov The principle of MST is based on the directed movement of molecules along a microscopic temperature gradient, which is induced by an infrared laser. nih.govmdpi.com This movement, known as thermophoresis, is highly sensitive to changes in the molecule's size, charge, and hydration shell. nih.govmdpi.com When a fluorescently labeled molecule binds to a ligand, the thermophoretic properties of the complex differ from those of the unbound labeled molecule, and this change is used to determine the binding affinity. nih.gov

In the context of chitosan oligosaccharides with an average DP6, MST can be employed to study their interactions with target proteins. One of the binding partners, typically the protein, is fluorescently labeled, while the chitosan oligosaccharide acts as the unlabeled ligand. A titration series is prepared with a constant concentration of the labeled protein and varying concentrations of the chitosan oligosaccharide. The subsequent analysis of the change in fluorescence as a function of the ligand concentration allows for the determination of the dissociation constant (Kd), a measure of the binding affinity. mdpi.comnih.gov A lower Kd value signifies a higher binding affinity between the interacting molecules. mdpi.com

While specific MST data for chitosan oligosaccharides with an average DP6 is not extensively available in public literature, the methodology has been successfully applied to a wide range of protein-ligand interactions, including those involving oligosaccharides. nih.govresearchgate.net The technique's versatility allows for measurements in complex biological matrices and offers a robust platform for screening and characterizing the binding partners of chitosan oligosaccharides. nih.gov

Table 1: Representative Microscale Thermophoresis (MST) Binding Affinity Data for a Hypothetical Interaction Between a Target Protein and Chitosan Oligosaccharide Average DP6

ParameterValue
Labeled MoleculeTarget Protein (e.g., Lysozyme)
LigandChitosan Oligosaccharide (Average DP6)
Buffer ConditionsPhosphate-Buffered Saline (PBS), pH 7.4
Temperature25°C
MST PowerMedium
LED Power40%
Dissociation Constant (Kd) Hypothetical Value: 5.2 µM

This table presents hypothetical data to illustrate the output of an MST experiment. Actual values would be determined experimentally.

Electrophoretic Methodologies

Electrophoretic techniques are instrumental in the separation and characterization of charged molecules based on their differential migration in an electric field. For chitosan oligosaccharides, which possess protonated amino groups in acidic solutions, these methods are particularly effective.

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers significant advantages for the analysis of complex carbohydrate mixtures, including chitosan oligosaccharides. nih.gov The technique is characterized by its high efficiency, short analysis time, and minimal sample consumption. nih.gov In CE, separation occurs within a narrow-bore fused-silica capillary filled with a background electrolyte. When a high voltage is applied across the capillary, analytes migrate according to their electrophoretic mobility, which is influenced by their charge-to-size ratio. nih.gov

For the analysis of chitosan oligosaccharides, derivatization with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), is often employed to enable sensitive detection by laser-induced fluorescence (LIF). nih.govresearchgate.net This derivatization introduces a charged fluorophore, enhancing the electrophoretic mobility and detection sensitivity of the oligosaccharides. nih.govnycu.edu.tw

The separation of chitosan oligosaccharides by CE is influenced by several factors, including the pH and concentration of the background electrolyte. nih.govnycu.edu.tw In acidic buffers, the amino groups of the glucosamine units are protonated, imparting a positive charge to the oligosaccharides. The electrophoretic mobility generally depends on the number of charged units, allowing for the separation of oligomers with different degrees of polymerization. nih.gov Studies have successfully demonstrated the separation of chitin and chitosan oligosaccharide mixtures using CE, highlighting its utility in characterizing the composition of enzymatically produced oligo-chitosan samples. nih.gov While a study specifically focusing on an average DP6 is not detailed, the principles allow for the separation of individual oligomers within this range.

Table 2: Representative Capillary Electrophoresis (CE) Separation Conditions for Chitosan Oligosaccharides

ParameterConditionReference
Capillary Fused-silica, 50 µm i.d. nih.govnycu.edu.tw
Background Electrolyte 80 mM Borate buffer, pH 8.4 nih.gov
or 40 mM Citric acid–phosphate (B84403) buffer, pH 4.6 nycu.edu.tw
Applied Voltage +25 kV nycu.edu.tw
Temperature 25°C nycu.edu.tw
Detection Laser-Induced Fluorescence (LIF) nih.govnycu.edu.tw
Derivatizing Agent 8-aminopyrene-1,3,6-trisulfonic acid (APTS) nih.govresearchgate.net

This table summarizes typical experimental conditions for the CE analysis of chitosan oligosaccharides based on published literature.

Mechanistic Investigations of Chitosan Oligosaccharides Average Dp6 in Biological Systems in Vitro and Pre Clinical Models

Cellular and Molecular Immunomodulatory Mechanisms

The immunomodulatory capacity of COS is complex, involving the direct activation of key immune cells and the intricate regulation of intracellular signaling cascades that govern inflammatory responses.

Macrophages and dendritic cells (DCs) are professional antigen-presenting cells (APCs) that form the first line of defense and orchestrate subsequent adaptive immune responses. COS, including chitohexaose (B1231835) (COS6), has been shown to directly influence the function of these cells. nih.govnih.gov Studies using the RAW 264.7 mouse macrophage cell line have demonstrated that COS can act as an immunostimulant. nih.govmdpi.com This activation is crucial for enhancing immune activity, leading to processes like phagocytosis, antigen presentation, and the release of signaling molecules. nih.gov

In vitro research indicates that COS treatment can induce the maturation of DCs, a critical step for initiating T-cell-mediated immunity. This is evidenced by the upregulation of surface markers such as CD80, CD86, and Human Leukocyte Antigen (HLA). mdpi.com Furthermore, oligochitosan has been observed to be taken up by macrophages, suggesting a direct interaction that initiates cellular responses. researchgate.net Depending on the cellular context and the presence of other stimuli, such as lipopolysaccharide (LPS), COS can either stimulate a pro-inflammatory response or exert anti-inflammatory effects by dampening excessive activation. mdpi.comecmjournal.org For instance, while some studies report robust production of pro-inflammatory cytokines by COS-treated macrophages mdpi.com, others show a polarization towards an anti-inflammatory M2 phenotype, particularly with prolonged exposure. ecmjournal.org

The immunomodulatory effects of COS are mediated through its influence on a nexus of intracellular signaling pathways.

NF-κB and AP-1: The Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) transcription factors are central regulators of inflammation. COS, including mixtures with DP 2-6, has been shown to inhibit the LPS-induced activation of NF-κB and AP-1 in macrophages. nih.govresearchgate.net This inhibitory action prevents the translocation of NF-κB into the nucleus, thereby suppressing the expression of downstream inflammatory genes. researchgate.netnih.gov One specific mechanism involves COS preventing the O-GlcNAcylation of the NF-κB p65 subunit, which is a key step in its activation by LPS. nih.gov Other studies suggest the involvement of the PPARγ/SIRT1 axis in the COS-mediated inhibition of NF-κB. nih.gov

MAPK and PI3K/Akt: The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are critical for signal transduction from the cell surface to the nucleus. Research demonstrates that COS can suppress the LPS-induced phosphorylation of MAPK family members—p38, ERK1/2, and JNK—as well as PI3K and Akt. nih.govresearchgate.netnih.gov By blocking these pathways, COS effectively curtails the inflammatory cascade triggered by stimuli like LPS. researchgate.net However, in other biological contexts, such as promoting intestinal barrier function or exerting neuroprotective effects, COS has been found to activate the PI3K/Akt pathway. rsc.orgnih.govdntb.gov.uanih.gov

cGAS–STING, STAT-1, and NLRP3 Inflammasomes: Emerging evidence points to the role of other significant pathways. Chitosan (B1678972) has been reported to activate the cGAS-STING DNA sensing pathway, leading to the production of type I interferons (IFNs), which in turn activates the STAT-1 signaling pathway. nih.govdntb.gov.uaresearchgate.net COS can also regulate the STAT1 pathway in the context of cancer therapy. nih.gov The NLRP3 inflammasome, a multi-protein complex that triggers the release of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β), is also modulated by chitosan. researchgate.netnih.gov Chitosan can activate the NLRP3 inflammasome through mechanisms involving lysosomal destabilization, potassium (K+) efflux, and the production of mitochondrial reactive oxygen species (ROS). nih.gov The degree of activation can be dependent on the physical properties and dosage of the chitosan material. nih.govnih.gov

Table 1: Effect of Chitosan Oligosaccharides (COS) on Intracellular Signaling Pathways

Signaling PathwayEffect of COSKey FindingsReferences
NF-κBInhibitionSuppresses LPS-induced activation; blocks p65 translocation and O-GlcNAcylation. nih.govresearchgate.netnih.govnih.gov
AP-1InhibitionRepresses activation in LPS-stimulated macrophages. researchgate.net
MAPK (p38, ERK, JNK)InhibitionInhibits LPS-induced phosphorylation of all three major MAPK members. nih.govresearchgate.netnih.gov
PI3K/AktInhibition / ActivationInhibits LPS-induced phosphorylation in macrophages; activates in other contexts (e.g., neuroprotection). researchgate.netrsc.orgnih.gov
cGAS-STINGActivationInduces type I interferon production. dntb.gov.uaresearchgate.net
STAT-1ActivationPhosphorylation is triggered downstream of type I IFN response. nih.govnih.gov
NLRP3 InflammasomeActivationActivated via lysosomal destabilization, K+ efflux, and mitochondrial ROS. nih.govnih.gov

A primary outcome of immunomodulation by COS is the regulation of secreted signaling molecules. In many pre-clinical models of inflammation, COS demonstrates potent anti-inflammatory activity by significantly inhibiting the overproduction of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, in LPS-stimulated macrophages. nih.govresearchgate.netnih.govnih.gov This suppression is a direct consequence of the inhibition of the NF-κB and MAPK signaling pathways. researchgate.net

Furthermore, COS effectively reduces the generation of reactive species. It can inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.netnih.gov COS also mitigates oxidative stress by decreasing reactive oxygen species (ROS) and enhancing the cellular antioxidant defense system, partly by activating the Nrf2 transcription factor, which upregulates antioxidant enzymes. nih.govmdpi.com

Table 2: Regulation of Cytokine and Reactive Species Production by COS

MoleculeEffect of COS in Inflammatory ModelsReferences
TNF-αInhibition nih.govresearchgate.netnih.govmdpi.com
IL-6Inhibition nih.govresearchgate.netnih.govnih.govmdpi.com
IL-1βInhibition nih.govmdpi.commdpi.com
Nitric Oxide (NO)Inhibition nih.govresearchgate.netnih.gov
Reactive Oxygen Species (ROS)Reduction nih.govmdpi.com

Antimicrobial Action Pathways and Selectivity

COS exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanisms are multifaceted, involving both surface-level interactions and internal disruption.

The primary mechanism of antimicrobial action for COS is the disruption of the bacterial cell membrane. nih.govnih.gov The positively charged amino groups (-NH3+) of COS in acidic to neutral solutions engage in electrostatic interactions with negatively charged components on the bacterial surface. spkx.net.cn These include teichoic acids in the peptidoglycan layer of Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. mdpi.com

This binding displaces divalent cations (like Mg2+ and Ca2+) that stabilize the membrane structure, leading to a destabilization of the cell envelope. mdpi.com Consequently, the membrane's permeability is altered, causing the leakage of essential intracellular components such as ions, metabolites, and nucleic acids, ultimately leading to cell death. nih.govnih.govmdpi.com

Beyond membrane disruption, evidence suggests that COS, owing to its small size, can penetrate the compromised bacterial membrane and interfere with vital intracellular functions. mdpi.commdpi.com One proposed internal mechanism is the binding of COS to bacterial DNA. This interaction can inhibit the processes of DNA replication and mRNA transcription, effectively halting protein synthesis and preventing cell division. mdpi.com Another described mode of action is the chelation of essential metal ions within the cytoplasm, which are necessary cofactors for many enzymatic reactions, thereby disrupting the cell's metabolic activity. mdpi.com

Role in Metal Ion Chelation within Microbial Contexts

Chitosan oligosaccharides (COS), particularly those of low molecular weight like DP6, exhibit antimicrobial properties through various mechanisms, one of which involves the chelation of essential metal ions. The polycationic nature of COS, due to the presence of primary amino groups (-NH3+) at a pH below 6.5, is fundamental to this action. nih.gov This positive charge facilitates electrostatic interactions with negatively charged components on microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov

This interaction can lead to the chelation of metal cations that are vital for the stability and function of the bacterial cell wall. mdpi.com Metal ions such as Ca2+, Mg2+, Fe2+, and Zn2+ are crucial cofactors for various microbial enzymes and for maintaining the integrity of the cell membrane. mdpi.com By binding and sequestering these ions, chitosan oligosaccharides disrupt the outer membrane of Gram-negative bacteria, increasing its permeability and causing leakage of intracellular components.

Neuroprotective Mechanisms, with Specific Focus on Amyloid-Beta Modulation

Inhibition of Amyloid-Beta (Aβ) Aggregation and Fibril Formation

Chitosan oligosaccharides with an average degree of polymerization of 6 (DP6) have demonstrated significant potential in interfering with the pathological aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.com The process of Aβ aggregation involves a conformational change from a soluble, random coil structure to a β-sheet-rich form, which then assembles into neurotoxic oligomers and insoluble fibrils. nih.govnih.gov

Research shows that COS, and notably the DP6 monomer, can effectively inhibit this conformational transition. mdpi.comnih.gov In studies using circular dichroism (CD) spectroscopy, COS was found to reduce the formation of β-sheet structures in Aβ42 peptides in a dose- and degree of polymerization-dependent manner. mdpi.comnih.gov The DP6 variant was identified as the most potent among tested monomers in preventing this structural change. mdpi.com This inhibitory effect on the formation of β-sheet-rich aggregates is crucial, as these structures are linked to oxidative stress, neuroinflammation, and neuronal cell death. mdpi.com Further confirmation from Thioflavin T (ThT) fluorescence assays and transmission electron microscopy reveals that COS not only prevents the formation of new fibrils but can also disrupt pre-formed fibrils. nih.govnih.gov

Table 1: Effect of Chitosan Oligosaccharides (COS) on Aβ42 Aggregation

This table summarizes findings on the inhibitory effects of COS on the key pathological features of amyloid-beta aggregation.

Experimental AssayObservationImplicationReference
Circular Dichroism (CD) Spectroscopy COS, particularly DP6, significantly reduced the percentage of β-sheet content in Aβ42 aggregates in a dose- and DP-dependent manner.Prevents the fundamental conformational change required for fibril formation. mdpi.comnih.gov
Thioflavin T (ThT) Fluorescence Assay COS dose-dependently inhibited the formation of Aβ42 fibrils and destabilized pre-formed fibrils.Demonstrates both preventative and disruptive capabilities against amyloid fibrils. nih.govnih.gov
Transmission Electron Microscope (TEM) Co-incubation of Aβ42 with COS resulted in fewer and less dense fibrillar structures compared to Aβ42 alone.Visual confirmation of the anti-aggregation effect of COS at a morphological level. nih.govnih.gov

Direct Binding Interactions with Amyloid-Beta Peptides and DP-Dependency

The ability of chitosan oligosaccharides to modulate Aβ aggregation is rooted in their capacity for direct physical interaction with Aβ peptides. mdpi.com Microscale thermophoresis (MST) analysis has confirmed that COS can directly bind to Aβ42, and this binding affinity is dependent on the degree of polymerization (DP). mdpi.comnih.gov

The superior inhibitory effect of the DP6 monomer is attributed to its higher binding affinity for Aβ42 compared to COS with lower DPs. mdpi.com It is hypothesized that COS monomers with a higher degree of polymerization possess a greater number of active binding sites, such as the amino and hydroxyl groups. mdpi.com These additional sites allow for a more efficient interaction with the Aβ42 peptide, thereby interfering more effectively with the self-assembly process. mdpi.com The difference in binding capacity among COS monomers of varying DPs is a key factor explaining their differential performance in preventing Aβ aggregation. mdpi.comnih.gov While direct binding has been confirmed, one study using surface plasmon resonance did not detect direct binding, suggesting that the mechanism might also involve altering the hydration environment around the peptide, making aggregation less energetically favorable. nih.govmdpi.com

Attenuation of Aβ-Induced Cellular Cytotoxicity in Neuronal Models

A critical consequence of Aβ aggregation is cytotoxicity, leading to neuronal dysfunction and death. mdpi.com Chitosan oligosaccharides, including DP6, have been shown to significantly mitigate this Aβ-induced toxicity in neuronal cell models. nih.govmdpi.com In studies using SH-SY5Y neuroblastoma cells and rat cortical neurons, pretreatment with COS markedly improved cell viability and reduced apoptosis in the presence of toxic Aβ42 aggregates. nih.govmdpi.com

The neuroprotective effect is directly linked to the anti-aggregation properties of COS. nih.gov By inhibiting the formation of toxic β-sheet structures and fibrillar aggregates, COS reduces the primary source of Aβ-mediated cellular stress. mdpi.comscite.ai Research has demonstrated that COS can alleviate Aβ42-induced cytotoxicity, as evidenced by increased cell viability and a decrease in apoptotic cells. nih.govmdpi.comnih.gov This protective action highlights the potential of COS to not only interfere with the molecular process of aggregation but also to preserve neuronal health in the face of amyloid pathology. nih.gov

Anticancer and Anti-Proliferative Mechanisms in Cell Lines and Animal Models

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Chitosan oligosaccharides have demonstrated significant anti-tumor activity against various cancers by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells through cell cycle arrest. nih.govscilit.com

In osteosarcoma cell lines, COS has been shown to inhibit cell proliferation and colony formation. nih.gov Flow cytometry analysis confirmed that this inhibitory effect is associated with a significant induction of apoptosis. nih.gov Similarly, in oral squamous cell carcinoma (Ca9-22) cells, low-molecular-weight chitosan (LMWC) exhibited cytotoxic effects, leading to an increase in TUNEL-positive cells, which is indicative of apoptosis. scilit.com

Beyond inducing apoptosis, COS can also interfere with the cancer cell cycle. Treatment with LMWC led to G1/S phase arrest in oral cancer cells, preventing them from entering the DNA synthesis phase and thus halting their division. scilit.com In other models, such as RAW264.7 macrophage cells under oxidative stress, COS was able to reverse H2O2-induced G1/S cell cycle arrest. researchgate.net This modulation of the cell cycle is a key component of the anti-proliferative effects of COS. The ability to trigger these cellular mechanisms suggests that chitosan oligosaccharides could be a promising agent in cancer therapy. scilit.com

Table 2: Anticancer Effects of Chitosan Oligosaccharides (COS) in Cell Lines

This table details the observed mechanisms of COS-induced anti-proliferative activity in various cancer cell line models.

Cancer Cell LineObserved EffectMechanismReference
Osteosarcoma cells Inhibition of cell proliferation and colony formation.Induction of apoptosis. nih.gov
Oral Squamous Carcinoma (Ca9-22) Cytotoxicity and increased TUNEL-positive cells.Induction of apoptosis and G1/S cell cycle arrest. scilit.com
Human Islet Amyloid Polypeptide (hIAPP) model Protection of pancreatic β-cells from cytotoxicity.Amelioration of apoptosis and cell cycle arrest. mdpi.com

Modulation of Oncogenic Signaling Pathways (e.g., ERK, P53, Caspases)

Chitosan oligosaccharides with an average degree of polymerization of six (COS avg DP6) have been shown to modulate key signaling pathways implicated in cancer progression. In vitro and pre-clinical studies have highlighted its ability to interact with pathways such as the extracellular signal-regulated kinase (ERK), the tumor suppressor p53, and the caspase cascade, which is central to apoptosis.

In studies on colorectal cancer cells, particularly SNU-C5 cells, COS demonstrated an ability to enhance the anti-cancer effects of the chemotherapy drug 5-fluorouracil (B62378) (5-FU). nih.govnih.gov Mechanistic investigations revealed that COS treatment led to a significant increase in the activation of ERK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov This activation was observed both in the presence and absence of 5-FU. nih.govnih.gov Conversely, while 5-FU treatment alone increased the activation of p53, co-treatment with COS was found to decrease this 5-FU-induced p53 activation. nih.gov The anti-proliferative effects of COS were shown to be dependent on ERK activation, as the use of an ERK inhibitor counteracted the anti-cancer effects of COS. nih.govnih.gov

Furthermore, investigations into the apoptotic effects of acetylated chitosan oligosaccharides have shed light on their interaction with the Bcl-2 family proteins and caspases. In PC12 cells subjected to glutamate-induced stress, a model for neuronal cell death, pretreatment with peracetylated chitosan oligosaccharides was found to inhibit apoptosis by depressing the elevation of the Bax/Bcl-2 ratio. mdpi.com This modulation prevents the loss of mitochondrial membrane potential and subsequently suppresses the activation of caspase-3, a key executioner caspase in the apoptotic pathway. mdpi.com While not directly in an oncology model, this provides evidence for the fundamental mechanism by which chitosan oligosaccharides can interfere with caspase-dependent cell death pathways.

Table 1: Modulation of Oncogenic Signaling Pathways by Chitosan Oligosaccharides

Cell Line Model Treatment Observed Effect on Signaling Pathway Reference
SNU-C5 Colorectal Cancer COS Increased ERK activation nih.govnih.gov
SNU-C5 Colorectal Cancer COS + 5-FU Enhanced ERK activation, decreased 5-FU-induced p53 activation nih.govnih.gov
PC12 Glutamate-induced neurotoxicity Peracetylated Chitosan Oligosaccharides Decreased Bax/Bcl-2 ratio, suppressed caspase-3 activation mdpi.com

Anti-Metastatic and Anti-Angiogenic Mechanisms in Pre-Clinical Investigations

The potential of chitosan oligosaccharides to inhibit metastasis and angiogenesis, critical processes in tumor growth and spread, has been a focus of pre-clinical research. The adhesion molecule CD44, which is often overexpressed in aggressive cancers like triple-negative breast cancer (TNBC), has been identified as a key target. nih.gov Chitosan oligosaccharides, as analogs of hyaluronic acid, can specifically target CD44-expressing cancer cells. nih.gov This targeted binding is a crucial first step in inhibiting the metastatic cascade. By decorating liposomes with chitosan oligosaccharides, researchers have developed systems that can specifically deliver therapeutic agents to CD44-positive tumor cells, thereby reducing the side effects associated with non-targeted therapies. nih.gov

In addition to targeted delivery, chitosan oligosaccharides have demonstrated direct anti-angiogenic activity. In vitro studies have shown that chitosan oligosaccharides can promote angiogenesis, which is the formation of new blood vessels. nih.gov Specifically, chitosan oligosaccharides with a molecular weight of ≤ 3000 Da, when incorporated into a biphasic calcium phosphate (B84403) bone cement, were able to be released in a sustained manner and stimulate angiogenesis in vitro. nih.gov This pro-angiogenic effect in a bone regeneration context highlights the nuanced and context-dependent biological activity of chitosan oligosaccharides. While pro-angiogenic effects are beneficial for tissue repair, in the context of cancer, the focus is on inhibiting tumor-induced angiogenesis. The ability of chitosan oligosaccharides to interact with vascular signaling pathways suggests a potential to modulate the tumor microenvironment's blood supply, a critical factor in controlling tumor growth and metastasis. Further research is needed to fully elucidate the anti-angiogenic mechanisms in a cancer-specific context.

Antioxidant Action Mechanisms and Free Radical Scavenging

Chitosan oligosaccharides exhibit significant antioxidant properties through their ability to scavenge free radicals and modulate cellular antioxidant defense systems. This activity is crucial in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

Molecular Pathways of Free Radical Scavenging

Chitosan oligosaccharides employ both direct and indirect mechanisms to scavenge a variety of reactive oxygen species (ROS). nih.gov Direct scavenging capabilities have been demonstrated against hydroxyl radicals (·OH), superoxide (B77818) anions (·O₂⁻), and DPPH radicals. nih.govnih.gov The scavenging efficacy can be influenced by the concentration of the chitosan oligosaccharides. nih.gov

Indirectly, chitosan oligosaccharides enhance the cellular antioxidant defense system. Studies have shown that they can activate the Nrf2/ARE signaling pathway. nih.gov This pathway is a master regulator of cellular redox homeostasis, and its activation by chitosan oligosaccharides leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov Furthermore, in models of oxidative stress-induced retinal degeneration, chitosan oligosaccharides were found to activate superoxide dismutase and catalase, leading to a reduction in retinal apoptosis. researchgate.netepa.gov This was accompanied by a decrease in luminol- and lucigenin-dependent chemiluminescence, indicative of reduced ROS levels. researchgate.netepa.gov In heat-stressed rats, dietary supplementation with chitosan oligosaccharides was shown to alleviate intestinal oxidative stress. nih.gov

Contribution of Functional Groups to Oxidative Stress Mitigation

The antioxidant capacity of chitosan oligosaccharides is intrinsically linked to their chemical structure, particularly the presence of amino and hydroxyl groups. These functional groups can donate hydrogen atoms to reactive radicals, thereby neutralizing them. The free amino groups on the C2 position of the glucosamine (B1671600) units are considered to be primary sites for scavenging free radicals.

Modulation of Gut Microbiota and Host-Microbe Interactions

Chitosan oligosaccharides are recognized for their prebiotic potential, influencing the composition and metabolic activity of the gut microbiota, which in turn impacts host health.

In Vitro Fermentation Studies with Fecal Microbiota

In vitro anaerobic batch fermentation models using human fecal microbiota have provided insights into the prebiotic activity of chitosan oligosaccharides. nih.gov These studies have demonstrated that the fermentation of chitosan oligosaccharides by gut bacteria leads to positive regulatory effects on beneficial bacteria. nih.gov Specifically, the abundance of species such as Parabacteroides distasonis and Bifidobacterium spp. has been shown to increase following fermentation with chitosan oligosaccharides. nih.gov The modulatory effects on the fecal microbiota were found to be comparable to those of well-established prebiotics like fructo-oligosaccharides and inulin. nih.gov

Furthermore, in vivo studies using Drosophila melanogaster as a model organism have shown that chitosan oligosaccharides can regulate intestinal homeostasis by modulating the gut microflora. nih.gov This regulation contributes to the protection of the intestinal barrier under conditions of oxidative stress. nih.gov The antioxidant capacity of chitosan oligosaccharides in the gut is partly attributed to the nourishment of beneficial bacteria such as Lactobacillus and Lactococcus. nih.gov

Table 2: Effects of Chitosan Oligosaccharides on Fecal Microbiota in In Vitro Fermentation

Bacterial Genus/Species Observed Change in Abundance Reference
Parabacteroides distasonis Increased nih.gov
Bifidobacterium spp. Increased nih.gov
Lactobacillus Nourished nih.gov
Lactococcus Nourished nih.gov

Impact on Microbial Community Structure and Diversity in Animal Models

Chitosan oligosaccharides (COS), particularly those with a defined degree of polymerization (DP) such as an average of DP6, have been shown in animal models to act as a prebiotic, significantly modulating the composition and structure of the gut microbiota. nih.govnih.govfrontiersin.orgnih.gov These alterations are believed to be a key mechanism behind the health benefits associated with COS supplementation. nih.gov

Research in murine models demonstrates that COS can induce significant shifts at both the phylum and genus levels. One study found that dietary supplementation with COS led to an increase in the proportion of the Bacteroidetes phylum and a corresponding decrease in the Firmicutes phylum. researchgate.net Conversely, in mice on both high-fat and low-fat diets, COS supplementation was observed to decrease the within-sample (alpha) diversity while enhancing the between-sample (beta) diversity of the gut microbiota. frontiersin.orgnih.gov In another animal study, COS supplementation significantly inhibited the phylum Proteobacteria. nih.govnih.govfrontiersin.org

At the genus level, the effects of COS are more specific and can vary depending on the host's dietary context. For instance, in mice fed a high-fat diet, COS was found to enrich for Clostridium paraputrificum and Clostridium ramosum while reducing the abundance of Clostridium cocleatum. frontiersin.orgnih.gov In contrast, in mice on a low-fat diet, COS supplementation promoted the growth of Parabacteroides goldsteinii and Bacteroides uniformis. frontiersin.orgnih.gov A notable and consistent finding across multiple studies is the significant enrichment of Akkermansia muciniphila in response to COS, regardless of the dietary fat content. nih.govnih.govfrontiersin.orgnih.gov

However, the impact on some well-known probiotic genera appears to be complex. Some in vivo animal studies have indicated that COS supplementation can reduce the populations of Lactobacillus and Bifidobacterium. nih.govnih.gov This contrasts with some in vitro findings and other studies on different types of oligosaccharides, suggesting the interaction is intricate. nih.govresearchgate.net Additionally, COS has been shown to decrease the abundance of potentially harmful genera, such as Desulfovibrio, which is linked to colorectal cancer development, and the pathogenic genera Escherichia/Shigella. nih.govnih.govfrontiersin.org Other studies have noted an increase in the genera Parabacteroides, Romboutsia, and Turicibacter following COS administration. nih.govresearchgate.net

These findings collectively suggest that Chitosan Oligosaccharides with an average DP6 can selectively reshape the gut microbial community, favoring the growth of certain beneficial bacteria while suppressing others, including some potential pathogens. nih.govnih.gov

Table 1: Impact of Chitosan Oligosaccharides (COS) on Gut Microbiota in Animal Models This table is interactive. You can sort and filter the data.

Microbial Phylum/Genus Direction of Change Animal Model Dietary Context Reference
Phylum
Bacteroidetes Increase Mice Standard researchgate.net
Firmicutes Decrease Mice Standard researchgate.net
Proteobacteria Decrease Mice Standard nih.govfrontiersin.org
Verrucomicrobiota Increase In Vitro (Cecal) N/A researchgate.net
Genus
Akkermansia Increase Mice Standard, High-Fat, Low-Fat nih.govnih.govfrontiersin.orgresearchgate.net
Parabacteroides Increase Mice Standard, Low-Fat nih.govfrontiersin.org
Clostridium paraputrificum Increase Mice High-Fat frontiersin.orgnih.gov
Clostridium ramosum Increase Mice High-Fat frontiersin.orgnih.gov
Bacteroides uniformis Increase Mice Low-Fat frontiersin.orgnih.gov
Romboutsia Increase In Vitro (Cecal) N/A researchgate.net
Turicibacter Increase In Vitro (Cecal) N/A researchgate.net
Allobaculum Increase Cats Standard mdpi.com
Lactobacillus Decrease Mice Standard nih.govnih.govfrontiersin.org
Bifidobacterium Decrease Mice Standard nih.govnih.gov
Desulfovibrio Decrease Mice Standard nih.govnih.govfrontiersin.org
Escherichia/Shigella Decrease In Vitro (Fecal) N/A nih.govnih.gov

Oligosaccharide Utilization and Metabolite Production by Gut Microbes

As non-digestible carbohydrates, chitosan oligosaccharides (COS) with an average DP of 6 are not broken down by host enzymes in the upper gastrointestinal tract, allowing them to reach the colon where they are fermented by the resident microbiota. nih.govnih.govfrontiersin.org In vitro fermentation studies using mice gut microbiota have confirmed that COS, including oligomers with a DP of 2, 3, 4, and 6, are utilized by gut microbes, with their concentrations decreasing significantly over a 48-hour period. nih.gov Interestingly, the degradation of chitosan pentasaccharides (DP5) was observed to be slower than that of other components in the mixture. nih.govnih.gov

The microbial fermentation of COS leads to the production of short-chain fatty acids (SCFAs), which are key metabolites known to exert numerous beneficial effects on host health. nih.govcolab.ws Studies have consistently shown an increase in the production of SCFAs, such as acetate (B1210297) and butyrate, in the feces of animals supplemented with chitosan-derived products. researchgate.netmdpi.com For instance, cats supplemented with chitosan showed significantly higher fecal concentrations of acetate and butyrate. mdpi.com Similarly, rats consuming excessive protein demonstrated increased SCFA levels after COS supplementation, which was linked to improved gut motility. colab.ws

Beyond general SCFA production, specific interactions have been observed. Research has identified positive correlations between certain bacterial species enriched by COS and their metabolic functions. For example, Clostridium paraputrificum, which increases in response to COS, showed positive interactions with Lactococcus chungangensis and Bifidobacterium mongoliense. frontiersin.orgnih.gov These interactions are thought to contribute to the observed health benefits, as these bacteria are involved in lipid-lowering effects. frontiersin.org Furthermore, COS supplementation has been shown to modulate the levels of other metabolites, decreasing the concentration of ammonia, hydrogen sulfide (B99878) (H2S), and indole (B1671886) in the serum of rats, which are products of protein fermentation that can be detrimental at high levels. colab.ws This suggests that by providing a fermentable substrate, COS can shift microbial metabolism away from putrefactive pathways towards the production of beneficial SCFAs. colab.ws

Table 2: Utilization and Metabolite Production from Chitosan Oligosaccharides (COS) by Gut Microbes This table is interactive. You can sort and filter the data.

Observation Finding Model System Reference
Oligosaccharide Utilization
COS (DP 2, 3, 4, 6) Rapidly consumed by microbiota within 48 hours. In Vitro (Mice Fecal Fermentation) nih.gov
COS (DP 5) Slower degradation compared to other oligomers. In Vitro (Mice Fecal Fermentation) nih.govnih.gov
Metabolite Production
Short-Chain Fatty Acids (SCFAs) Increased production. Rats, In Vitro (Cecal Fermentation) researchgate.netcolab.ws
Acetate Significantly increased fecal concentration. Cats mdpi.com
Butyrate Significantly increased fecal concentration. Cats mdpi.com
Ammonia Decreased serum concentration. Rats colab.ws
Hydrogen Sulfide (H2S) Down-regulated levels. Rats colab.ws

Advanced Research Applications and Methodological Approaches for Chitosan Oligosaccharides Average Dp6

Engineering of Drug Delivery Systems

The unique physicochemical properties of COS DP6, such as its cationic nature and low molecular weight, make it a promising candidate for the design of sophisticated drug delivery vehicles. researchgate.net

Chitosan (B1678972) oligosaccharides are extensively used to formulate polymeric nanoparticles for encapsulating and delivering therapeutic agents in research settings. researchgate.netmdpi.com The primary method for forming these nanoparticles is through ionic gelation, where the positively charged amino groups of COS interact with anionic cross-linking agents, most commonly sodium tripolyphosphate (TPP), to form a stable nanoparticle matrix. nih.gov Self-assembly is another key method, particularly for amphiphilic COS derivatives, where hydrophobic modifications cause the oligomers to form core-shell micellar structures in aqueous solutions. mdpi.com

The degree of polymerization is a critical factor influencing the characteristics of the resulting nanoparticles. Low DP COS, including those around DP6, generally produce smaller and more stable nanoparticles compared to high molecular weight chitosan. nih.gov These formulations are being investigated for their ability to encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and enabling controlled release profiles for research applications. nih.govnih.gov

Table 1: General Characteristics of COS-Based Nanoparticle Formulations

PropertyDescriptionResearch Relevance
Formation Method Ionic Gelation, Self-AssemblySimple, mild conditions, avoids organic solvents. nih.gov
Typical Size Range 100 - 300 nmInfluences cellular uptake and biodistribution. nih.gov
Zeta Potential PositiveFacilitates interaction with negatively charged cell membranes.
Encapsulation Hydrophilic & Hydrophobic drugsVersatile carrier for a wide range of research compounds. nih.gov

This table provides a generalized overview based on research on low molecular weight chitosan oligosaccharides.

Chitosan's cationic nature allows it to form electrostatic complexes (polyplexes) with negatively charged nucleic acids like plasmid DNA (pDNA) and siRNA, making it a promising non-viral vector for gene delivery research. nih.govplos.org The efficiency of these vectors is highly dependent on the chitosan's molecular weight or DP. nih.govnih.gov

Research into well-defined chitosan oligomers has provided specific insights into how chain length affects gene delivery efficacy. A study systematically compared oligomers of varying lengths, including a 6-mer (DP6), for their ability to condense DNA and transfect cells. lu.sevilniustech.lt The findings revealed that shorter oligomers like the 6-mer were unable to form stable, compact globular complexes with DNA. Instead, they tended to form unstable aggregates or leave the DNA in a more extended coil shape. lu.sevilniustech.lt Consequently, their gene transfection efficiency in vitro was found to be negligible compared to longer oligomers (e.g., 24-mer) that could form stable nanoparticles and achieve high levels of gene expression. lu.sevilniustech.lt This demonstrates that while COS DP6 can interact with DNA, it is generally too short to provide the stable condensation required for effective gene delivery, making it a useful negative control or baseline for studying the minimal requirements of polyplex formation.

Table 2: Effect of Chitosan Oligomer DP on DNA Complexation and Gene Expression

Chitosan DPPredominant Complex Morphology with DNARelative In Vitro Gene Expression
6-mer Unstable, non-globular structuresNegligible
14-mer Mixture of globules and other structuresLow
24-mer Stable, non-aggregated globulesHigh

Data synthesized from findings reported by Köping-Höggård, M., et al. (2003) in The Journal of Gene Medicine. lu.sevilniustech.lt

Biomaterial Scaffolds in Tissue Engineering Research

Chitosan is a foundational biomaterial for creating scaffolds in tissue engineering due to its biocompatibility, biodegradability, and structural similarity to glycosaminoglycans found in the extracellular matrix (ECM). nih.govresearchgate.net

A prerequisite for any biomaterial is biocompatibility. Chitosan and its oligosaccharides are widely regarded as non-toxic and biocompatible. nih.govnih.gov The standard method for assessing the biocompatibility of materials like COS DP6 involves in vitro cytotoxicity assays using various cellular models. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation after exposure to the test compound. nih.govnih.gov

While specific biocompatibility studies focusing exclusively on COS with an average DP of 6 are not extensively documented, research on mixed COS fractions (e.g., DP 2-6) shows high tolerance in various cell lines. nih.gov For instance, studies demonstrating the pro-apoptotic effects of COS DP 2-6 on cancer cells implicitly confirm its safety towards non-cancerous cells, as the mechanisms targeted are often specific to the cancerous phenotype. nih.gov A formal biocompatibility assessment would involve incubating cell lines (such as fibroblasts or mesenchymal stem cells) with varying concentrations of purified COS DP6 and evaluating cell viability over time using assays like the MTT or XTT tests. nih.gov

In tissue engineering research, scaffolds provide a three-dimensional template to guide cell growth, proliferation, and differentiation into functional tissue. mdpi.com Chitosan scaffolds can be fabricated using various techniques, including freeze-drying, electrospinning, and 3D printing, to create porous structures that facilitate nutrient exchange and cell infiltration. mdpi.comnih.govnih.gov

The incorporation of well-defined oligosaccharides like COS DP6 into chitosan-based scaffolds is an advanced research approach. While high molecular weight chitosan provides the structural backbone, the soluble and bioactive COS DP6 could be physically entrapped or chemically conjugated to the scaffold matrix. This strategy aims to modulate the scaffold's biological properties and degradation profile. The release of COS DP6 during scaffold degradation could act as a signaling molecule, potentially influencing cell behavior such as adhesion, proliferation, and differentiation. This approach allows researchers to study the specific effects of a defined oligosaccharide on tissue regeneration processes in a controlled 3D environment. nih.govresearchgate.net

Table 3: Common Fabrication Techniques for Chitosan-Based Scaffolds

Fabrication TechniquePrincipleResulting Scaffold Characteristics
Freeze-Drying (Lyophilization) Freezing a chitosan solution and sublimating the solvent under vacuum.Highly porous, interconnected pore structure, sponge-like. mdpi.com
Electrospinning Using a high-voltage electric field to draw a polymer solution into fine fibers.Fibrous mesh mimicking ECM, high surface-area-to-volume ratio. mdpi.com
3D Printing Layer-by-layer deposition of a chitosan-based hydrogel or ink.Precise control over scaffold architecture, pore size, and shape. nih.govnih.gov

Research Tools for Elucidating Cellular and Molecular Biology

Beyond their use as structural biomaterials, well-defined oligosaccharides like COS DP6 are valuable tools for investigating fundamental biological processes. Their ability to interact with proteins and modulate cellular signaling pathways allows researchers to dissect complex molecular mechanisms. portlandpress.com

A prominent example is the use of a COS fraction with a DP of 2-6 to study apoptosis in human colon carcinoma cells (HCT116). nih.gov In this research, the COS mixture was found to suppress cancer cell growth both in vitro and in vivo. nih.gov Mechanistic studies using flow cytometry and mRNA expression analysis revealed that the oligosaccharides induced S phase cell cycle arrest and promoted late-stage apoptosis. nih.gov Crucially, this effect was linked to the modulation of key regulatory proteins in the apoptotic pathway. The treatment enhanced the expression of the pro-apoptotic protein BAK while reducing the expression of the anti-apoptotic proteins BCL-2 and BCL-xL. nih.gov This research exemplifies how a specific, low-DP fraction of chitosan can be used as a molecular probe to investigate and manipulate the life and death of a cell.

Table 4: Molecular Effects of COS (DP 2-6) on HCT116 Cancer Cells

Cellular Process AffectedMolecular TargetObserved Effect
Cell Cycle S PhaseArrest
Apoptosis BCL-2 (anti-apoptotic)Reduced mRNA expression
Apoptosis BCL-xL (anti-apoptotic)Reduced mRNA expression
Apoptosis BAK (pro-apoptotic)Enhanced mRNA expression

Data derived from findings reported by Zou, P., et al. (2018) in Chemical Biology & Interactions. nih.gov

Probes for Receptor-Ligand Interaction Studies

Chitosan oligosaccharides with a defined degree of polymerization are instrumental in elucidating the intricacies of receptor-ligand interactions. Their ability to bind to various cellular receptors allows researchers to probe the initial events of cellular recognition and response.

Recent studies have utilized COS to investigate interactions with specific receptors. For instance, the binding of COS to plasma membrane proteins in wheat leaf cells has been explored to understand plant immune system activation. nih.gov In this context, fluorescence-labeled COS were observed to concentrate on the cell surface, and their interaction with plasma membrane proteins was confirmed using techniques like quartz crystal microbalance (QCM) biosensors. nih.gov Such studies have identified potential COS receptors, including wall-associated receptor kinase proteins and G-type lectin S-receptor-like serine/threonine-protein kinases. nih.gov

In the realm of mammalian systems, the interaction of COS with proteins like human lactoferrin has been a subject of investigation. nih.govresearchgate.net These studies employ methods such as UV-Vis absorption spectroscopy and fluorescence detection to characterize the binding affinity and conformational changes upon complex formation. nih.gov For example, the addition of COS can alter the tertiary structure of human lactoferrin, as indicated by changes in its UV absorption spectrum. nih.gov Molecular docking studies further complement these experimental approaches by predicting the specific binding sites and energies of interaction between COS and target proteins. nih.gov

The following table summarizes key findings from studies on receptor-ligand interactions involving chitosan oligosaccharides:

Receptor/Target ProteinModel SystemKey FindingsResearch Techniques
Plasma Membrane ProteinsWheat Leaf CellsCOS bind to potential receptor proteins, including wall-associated receptor kinases and G-type lectin S-receptor-like serine/threonine-protein kinases. nih.govFluorescence Labeling, Quartz Crystal Microbalance (QCM) nih.gov
Human Lactoferrin (HLF)In vitroCOS form stable complexes with HLF, altering its tertiary structure. nih.govUV-Vis Spectroscopy, Fluorescence Spectroscopy, Molecular Docking nih.gov
Concanavalin A (Model Mannose Receptor)In vitroMannosylated chitosans show significantly increased binding affinity to Concanavalin A compared to unmodified chitosan. researchgate.netUV Spectroscopy, Fluorescence Quenching researchgate.net

Agents for Investigating Intracellular Signaling Cascades

The binding of chitosan oligosaccharides to cell surface receptors often triggers a cascade of intracellular signaling events. COS with an average DP of 6 serve as valuable agents to dissect these complex pathways, providing insights into the molecular mechanisms underlying their biological effects.

One area of active research is the influence of COS on signaling pathways involved in bone metabolism. Studies have shown that COS can promote osteoclast differentiation by stimulating the activation of several key signaling pathways, including the p38/mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK)/MAPK, and extracellular signal-regulated kinase (ERK)/MAPK pathways. nih.gov Interestingly, these effects were observed to be independent of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov Such investigations utilize techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and western blot analysis to measure the activation of specific signaling proteins. nih.gov

The interaction of COS with siRNA to form complexes for gene delivery applications also involves intracellular signaling. The efficiency of gene silencing is dependent on the stability of these complexes and their ability to be internalized by cells and release the siRNA into the cytoplasm. The degree of polymerization of COS plays a critical role in the binding affinity with siRNA, with a minimum of 13 units being required for stoichiometric complexation. mdpi.com

The table below details the intracellular signaling pathways investigated using chitosan oligosaccharides:

Signaling PathwayCellular ProcessKey FindingsResearch Techniques
MAPK (p38, JNK, ERK), AKTOsteoclast DifferentiationCOS promotes osteoclast formation by activating these pathways. nih.govWestern Blot Analysis, RT-qPCR nih.gov

Role in Wound Management Research Models

Chitosan and its derivatives, including chitosan oligosaccharides, have long been investigated for their potential in wound healing. nih.govresearchgate.netnih.govnih.govresearchgate.net Their biocompatibility, biodegradability, and antimicrobial properties make them attractive candidates for developing advanced wound dressings. nih.govnih.gov Research in this area often utilizes various wound models to evaluate the efficacy of COS-based treatments.

In animal models, such as linear incisional wound models in rats, the application of chitosan has been shown to increase wound break strength. researchgate.net Histological findings reveal that oligosaccharides can promote the perpendicular orientation of collagen fibers in the wound bed and increase the presence of activated fibroblasts, which are crucial for tissue regeneration. researchgate.net The degree of deacetylation of chitosan is a critical factor, with higher degrees generally leading to stronger wound healing effects. researchgate.net

The beneficial effects of COS in wound healing are attributed to several mechanisms. They can stimulate the migration of polymorphonuclear and mononuclear cells, accelerate re-epithelialization, and promote the regeneration of normal skin architecture. researchgate.net Furthermore, COS can enhance the activity of collagenase, an enzyme involved in tissue remodeling during the healing process. researchgate.net The immunostimulatory properties of COS can also lead to the production of growth factors essential for wound repair. mdpi.com

The following table summarizes the key findings from wound management research models using chitosan and its oligosaccharides:

Wound ModelKey FindingsMechanisms of Action
Linear Incisional Wound Model (Rats)Increased wound break strength; enhanced collagenase activity. researchgate.netPromotion of perpendicular collagen fiber alignment; increased number of activated fibroblasts. researchgate.net
General Wound HealingAccelerates wound healing and dermal regeneration. nih.govmdpi.comStimulates migration of immune cells; promotes re-epithelialization. researchgate.net
Diabetic Wound ModelsChitosan-based materials show promise in managing diabetic ulcers. nih.govnih.govProvides a moist environment; facilitates cell migration and tissue regeneration. nih.gov

Structure Activity Relationship Studies of Chitosan Oligosaccharides, Emphasizing Dp6 Specificity

Influence of Degree of Polymerization (DP) on Biological Activities

The degree of polymerization, which defines the number of monosaccharide units in an oligosaccharide chain, is a critical determinant of the biological activity of chitosan (B1678972) oligosaccharides. nih.gov Research consistently demonstrates that varying the DP can significantly alter the functional properties of COS, with different chain lengths exhibiting optimal effects for different biological targets.

Studies have shown that the biological activities of COS are often size-dependent. For instance, a mixture of chitosan oligosaccharides consisting mainly of dimers (18.8%), trimers (24.8%), tetramers (24.9%), pentamers (17.7%), and hexamers (7.1%) has demonstrated notable antitumor activity. mdpi.com In another study, a chitosanase was used to hydrolyze water-soluble chitosan, resulting in a mixture of COS with DPs ranging from 3 to 6; this mixture was found to enhance the growth of four different strains of lactic acid bacteria. researchgate.net

The inhibitory effects of COS on certain enzymes are also highly dependent on the DP. In a study on α-glucosidase inhibition, a low-molecular-weight COS with a DP range of 2-4 (S-TU-COS) was found to be a more potent inhibitor than a COS with a DP range of 2-5 (L-TU-COS). nih.govmdpi.com This suggests that for specific enzymatic interactions, a shorter chain length may be more effective. The different DP profiles of the two COS types were shown to cause a statistically significant difference in their inhibitory effects on α-glucosidase activity. nih.govmdpi.com

The collective evidence indicates that while a range of DPs possess bioactivity, specificity is key. Oligomers in the range of DP3 to DP6 have been highlighted for their roles in promoting the growth of beneficial bacteria and in exerting cytotoxic effects on tumor cells. mdpi.comresearchgate.net

Table 1: Influence of Degree of Polymerization (DP) on Select Biological Activities

Biological Activity DP Range Studied Observation Reference(s)
Antitumor Activity 2-8 (Mixture with 7.1% DP6) The mixture of oligosaccharides demonstrated cytotoxicity against various tumor cell lines. mdpi.com
Growth of Lactic Acid Bacteria 3-6 The COS mixture enhanced the growth of four tested strains. researchgate.net
α-Glucosidase Inhibition 2-4 vs. 2-5 The smaller DP range (2-4) showed more potent inhibition. nih.govmdpi.com

Role of Degree of Deacetylation (DD) and Acetylation Pattern (AP) on Functional Efficacy

The degree of deacetylation (DD) represents the molar fraction of D-glucosamine (GlcN) units relative to N-acetyl-D-glucosamine (GlcNAc) units in the chitosan polymer chain. nih.gov This parameter is fundamental as it determines the density of free amino (-NH2) groups, which are the primary sites for interaction and are crucial to the polysaccharide's functionality. nih.gov The DD influences the physicochemical properties of COS, such as solubility and charge density, which in turn dictate its biological performance. mdpi.com

A higher DD generally corresponds to a greater number of exposed amine groups, which can act as binding sites. nih.gov However, the relationship between DD and bioactivity is not always linear and can be activity-specific. For instance, in the context of antitumor activity, studies have found that a lower degree of deacetylation, along with a smaller molecular size, are promising factors for suppressing cancer cell growth. mdpi.com

Table 2: Influence of Degree of Deacetylation (DD) and Acetylation Pattern (AP)

Parameter Influence on COS Functionality Mechanism Reference(s)
Degree of Deacetylation (DD) Determines charge density and solubility; crucial for antitumor and other biological activities. A higher DD increases the number of protonated amino groups, enhancing electrostatic interactions. However, some activities are favored by lower DD. mdpi.comnih.govmdpi.com
Acetylation Pattern (AP) Affects enzymatic degradation and interaction with specific biological targets like pattern recognition receptors. The specific sequence of GlcN and GlcNAc units influences substrate recognition by enzymes and receptors. nih.gov

Impact of Molecular Weight (MW) on Biological Interactions and Bioavailability in Models

The molecular weight (MW) of chitosan, which is directly related to its degree of polymerization, has a profound impact on its biological interactions, particularly its absorption and bioavailability. researchgate.net A significant body of research shows an inverse relationship between MW and intestinal absorption. researchgate.netdesignq.krnih.gov

Studies using in vitro models, such as Caco-2 cell layers, and in vivo oral administration in rats have demonstrated that low-molecular-weight water-soluble chitosans (WSCs) are absorbed far more efficiently than their high-MW counterparts. designq.krnih.gov For example, the absorption of a WSC with a MW of 3.8 kDa was found to be more than 23 times greater in vitro and 25 times greater in vivo compared to a chitosan with a MW of 230 kDa. designq.krnih.gov Chitosan oligosaccharides, which typically have a MW of less than 10 kDa, show high permeation rates across Caco-2 cell layers. designq.kr A hexamer like DP6 would have a MW well within this highly absorbable, low-molecular-weight range.

Furthermore, lower molecular weight is associated with reduced cytotoxicity. Chitosan oligosaccharides with a MW below 10 kDa have been shown to have a negligible cytotoxic effect on Caco-2 cells, which is a critical characteristic for any compound intended for oral administration. designq.krnih.gov This combination of enhanced absorption and low cytotoxicity makes low-MW COS, including DP6, promising candidates for biomedical and pharmaceutical applications. designq.krnih.gov The smaller size and higher solubility associated with low-MW COS are also considered favorable factors for activities such as suppressing cancer cell growth. mdpi.com

Table 3: Effect of Molecular Weight (MW) on Chitosan Absorption in Experimental Models

Chitosan Type Molecular Weight (MW) Relative Absorption Enhancement (vs. 230 kDa) Cytotoxicity on Caco-2 Cells Reference(s)
High-MW Chitosan 230 kDa Baseline Concentration-dependent designq.krnih.gov
Low-MW Chitosan 3.8 kDa >23x (in vitro), >25x (in vivo) Negligible (<10 kDa) designq.krnih.gov

Correlation between Oligomer Specificity (e.g., DP6) and Enhanced Bioactivity in Defined Pathways

The specificity of chitosan oligosaccharides, defined by their precise DP, extends to their ability to modulate specific intracellular signaling pathways, leading to enhanced and targeted bioactivity. nih.gov COS and their derivatives have been shown to influence a variety of critical pathways, including the suppression of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), as well as the activation of AMP-activated protein kinase (AMPK). nih.govscispace.com

Research has begun to link specific oligomer sizes to the modulation of defined pathways involved in various disease models. For instance, COS have demonstrated neuroprotective effects by activating the PI3K/Akt/Bcl-2 pathway, which is critical for cell survival and the inhibition of apoptosis. rsc.orgresearchgate.net In one study, a mixture of COS with DPs ranging from 3 to 6 was used to study effects on human umbilical vein endothelial cells (HUVECs), indicating an influence on processes like angiogenesis. researchgate.net The same study noted that COS could induce apoptosis in hepatoma cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Caspase-3. researchgate.net

Furthermore, a mixture of COS that included a 7.1% fraction of hexamers (DP6) was found to be cytotoxic to prostate (PC3), lung (A549), and liver (HepG2) cancer cells, underscoring the role of these oligomers in antitumor pathways. mdpi.com In the context of neurodegenerative diseases, derivatives of COS have been shown to protect against nerve damage and inhibit neuronal apoptosis by regulating the PI3K/Akt/GSK3β signaling pathway. nih.gov These findings illustrate that the bioactivity of COS is not a general, non-specific effect but is often the result of interactions with precise molecular targets within complex cellular signaling networks. The specificity of oligomers like DP6 is therefore a key factor in their potential as therapeutic agents.

Table 4: Correlation of Chitosan Oligosaccharides with Specific Biological Pathways

Oligomer(s) Studied Biological Model/Context Modulated Pathway Observed Effect Reference(s)
COS (general) General review NF-κB, MAPK, AMPK Suppression or activation depending on the pathway. nih.govscispace.com
COS (DP 3-6) Hepatoma cells Bcl-2 / Caspase-3 Induced apoptosis. researchgate.net
COS (DP 2-5) Parkinsonian model PI3K/Akt/Bcl-2 Neuroprotective effects. rsc.orgresearchgate.net
Acetylated COS Alzheimer's disease model PI3K/Akt/GSK3β Improved learning/memory; inhibited neuronal apoptosis. nih.gov
COS Mixture (incl. DP6) Cancer cell lines (PC3, A549, HepG2) Antitumor pathways Cytotoxicity against cancer cells. mdpi.com

Challenges and Future Perspectives in Chitosan Oligosaccharides Research

Standardization of Production and Characterization Protocols for Homogeneous DP6 Oligomers

A primary challenge in the study and application of chitosan (B1678972) oligosaccharides is the production of homogeneous samples with a specific degree of polymerization (DP) and pattern of N-acetylation (DA). The biological activities of COS are highly dependent on these structural characteristics.

Production Challenges and Strategies: The generation of well-defined COS, such as a homogeneous DP6 oligomer, is a complex task. Common methods like acid hydrolysis or enzymatic degradation of chitosan often result in a mixture of oligomers with varying chain lengths and acetylation patterns. researchgate.netmdpi.com

Acid Hydrolysis: While chemical hydrolysis with acids like hydrochloric acid can be used, it often leads to a random cleavage of glycosidic bonds, making it difficult to control the exact DP. mdpi.com The process can also be influenced by the random distribution of N-acetylglucosamine (GlcNAc) and D-glucosamine (GlcN) units in the parent chitosan. mdpi.com

Enzymatic Hydrolysis: The use of specific enzymes, such as chitosanases, offers a more controlled approach to depolymerization. mdpi.com However, the product distribution can be influenced by factors like the type of chitosan substrate, incubation temperature, and time. mdpi.com Some enzymes may also exhibit specific cleavage patterns, for instance, primarily acting on GlcN-GlcN linkages. nih.gov

Novel Methods: Recent research has explored innovative methods to improve production. One such method involves the enzymatic hydrolysis of amorphous chitosan in carbonated water to produce hydrochloride-free chitosan oligosaccharides, which can improve properties like taste. nih.gov

Characterization Protocols: Accurate and comprehensive characterization is crucial to ensure the homogeneity and define the structure of DP6 oligomers. A combination of advanced analytical techniques is often required.

Technique Purpose in DP6 Oligomer Characterization Key Findings/Applications
Mass Spectrometry (MALDI-TOF MS) Determines the molecular weight and distribution of oligomers, confirming the presence and purity of DP6.Can identify the main oligomer structures within a mixture and study the distribution of different oligomers. researchgate.netnih.gov
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Elucidates the chemical structure, including the average degree of N-acetylation (DA).Allows for the determination of the average DA and helps identify the structures of the oligomers in a mixture. researchgate.netnih.gov
Size-Exclusion Chromatography (SEC) Separates oligomers based on their size to assess the purity and molecular weight distribution of the DP6 fraction.Used to determine the molecular weights and DP values of chitosan oligomer fractions. researchgate.net

Standardizing these production and characterization protocols is essential for ensuring the reproducibility of research findings and for the potential development of COS-based products.

Development of Predictive Computational Models for Biological Activity and Interactions

Computational modeling has emerged as a powerful tool to predict the biological effects of chemical compounds and guide research, reducing the need for extensive and time-consuming laboratory experiments. nih.gov For chitosan oligosaccharides, these models can help to forecast pharmacokinetic profiles, toxicity, and specific biological activities.

Types of Computational Models:

(Quantitative) Structure-Activity Relationship [(Q)SAR]: These models are based on the principle that the biological activity of a compound is related to its chemical structure. nih.govd-nb.info By analyzing a dataset of COS with known structures and activities, QSAR models can be developed to predict the activity of new or untested oligomers, including specific ones like DP6.

Molecular Docking: This technique predicts the preferred orientation of a molecule (e.g., a DP6 oligomer) when bound to a specific target, such as a protein receptor or an enzyme active site. d-nb.info It can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used to screen virtual libraries of compounds for potential activity.

Several web-based tools are available for these predictions, including SwissADME, admetSAR2.0, and PreADMET, which can assess pharmacokinetic properties and potential toxicities. nih.gov These predictive models are invaluable for prioritizing which specific COS structures should be synthesized and tested, thereby accelerating the discovery process.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic view of how chitosan oligosaccharides like DP6 exert their effects within a biological system, researchers are increasingly turning to "omics" technologies. researchgate.net These approaches allow for the large-scale study of biological molecules and can reveal the complex network of changes that occur in cells or organisms upon treatment with COS.

The integration of different omics platforms provides a more complete picture than any single approach alone. researchgate.net

Omics Technology Focus of Study Application in COS Research
Genomics The complete set of DNA in an organism.Identifying genes whose expression is altered by DP6, providing clues about the pathways being affected.
Transcriptomics The complete set of RNA transcripts.Measuring changes in gene expression levels in response to DP6 treatment to understand cellular responses.
Proteomics The complete set of proteins.Identifying proteins that are differentially expressed or modified after DP6 exposure, revealing direct and indirect targets.
Metabolomics The complete set of small-molecule metabolites.Analyzing changes in metabolic profiles to understand the systemic effects of DP6 on cellular metabolism. nih.gov

By integrating these datasets, researchers can construct detailed models of the mechanisms of action of DP6. For example, transcriptomics might show that genes involved in an inflammatory pathway are downregulated, proteomics could confirm that the corresponding protein levels are decreased, and metabolomics might reveal changes in the levels of inflammatory mediators. This systems biology approach is crucial for moving beyond a simple cause-and-effect understanding to a more comprehensive and dynamic view of the biological activity of chitosan oligosaccharides. researchgate.netnih.gov

Novel Research Paradigms for Enhanced Biorecognition and Targeted Action

A significant frontier in chitosan oligosaccharide research is the development of novel strategies to improve their recognition by biological systems and to ensure they act on specific targets. This involves designing and modifying COS to enhance their specificity and efficacy.

One area of focus is on improving the interaction of COS with specific cell surface receptors or enzymes. This can be achieved through chemical modifications of the oligosaccharide backbone, for example, by attaching specific targeting ligands that are recognized by receptors on diseased cells.

Another approach involves the development of "smart" delivery systems based on chitosan oligosaccharides. These systems could be designed to release a therapeutic agent only in response to specific physiological cues, such as a change in pH or the presence of a particular enzyme in the target tissue.

Furthermore, new research is exploring the self-assembly properties of chitosan oligosaccharides to create nanoparticles and hydrogels. These nanostructures can be used to encapsulate and protect therapeutic agents, improve their solubility, and control their release. For instance, novel cross-linking methods for chitosan hydrogel beads have been investigated to enhance their performance in applications like metal adsorption by making more amine groups available. researchgate.net These advanced materials and concepts are paving the way for the next generation of chitosan-based technologies with highly specific and targeted actions.

Q & A

Basic Question: What analytical techniques are recommended for determining the degree of polymerization (DP) and structural characterization of chitosan oligosaccharides (average DP6)?

Answer:
Chitosan oligosaccharides (COS) with average DP6 require a combination of chromatographic and spectroscopic methods for accurate characterization:

  • Size Exclusion Chromatography (SEC): Separates oligosaccharides by hydrodynamic volume, enabling estimation of molecular weight distribution .
  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR analyses confirm β(1-4) glycosidic linkages and resolve structural isomers .
  • Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI-MS) validates molecular weight and detects minor odd-numbered oligosaccharides (e.g., DP5 or DP7) formed during enzymatic degradation .
  • Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., acetylated vs. deacetylated glucosamine units) .

Advanced Question: How do synthesis methods (e.g., enzymatic vs. chemical degradation) influence the molecular weight distribution and bioactivity of DP6 COS?

Answer:

  • Enzymatic Hydrolysis (e.g., Hyaluronidase): Produces predominantly even-numbered DPs (DP6, DP8) due to substrate specificity, but may generate minor odd-numbered fragments via in-source fragmentation or secondary enzymatic activity .
  • Chemical Degradation (e.g., H₂O₂ with Cu(II) complexes): Yields narrower molecular weight distributions compared to acidic hydrolysis. The DP6 fraction can be isolated via gradient elution in SEC, with degradation kinetics influenced by reaction time and catalyst concentration .
  • Bioactivity Implications: Enzymatically derived DP6 COS often exhibit higher immunomodulatory activity due to preserved structural integrity, whereas chemically synthesized variants may have altered solubility and bioavailability .

Basic Question: What protocols are used to assess the antioxidant capacity of chitosan oligosaccharides (DP6) in vitro?

Answer:

  • DPPH/ABTS Radical Scavenging Assays: Quantify free radical neutralization using UV-Vis spectrophotometry. DP6 COS typically shows dose-dependent scavenging activity due to hydroxyl and amino groups .
  • Ferric Reducing Antioxidant Power (FRAP): Measures Fe³⁺ reduction to Fe²⁺, correlating with electron-donating capacity .
  • Cell-Based Models (e.g., SH-SY5Y neurons): Assess protection against oxidative stress induced by H₂O₂ or rotenone, with viability measured via MTT assays .

Advanced Question: How do discrepancies in reported bioactivity data for DP6 COS arise, and how can researchers address them?

Answer:

  • Source Heterogeneity: Variations in deacetylation degree (DD), acetylation patterns, and purity across commercial batches (e.g., Elicityl vs. AmyJet products) affect bioactivity .
  • Experimental Design Flaws: Inadequate controls for endotoxin contamination or failure to characterize DP6 homogeneity via SEC/NMR may skew results .
  • Mitigation Strategies:
    • Standardize COS preparation using SEC-purified DP6 fractions .
    • Report DD, acetylation profile, and endotoxin levels in methodology .
    • Use orthogonal assays (e.g., in vitro + in vivo models) to validate bioactivity claims .

Basic Question: What in vivo models are appropriate for studying the neuroprotective effects of DP6 COS?

Answer:

  • Experimental Autoimmune Uveoretinitis (EAU) in Mice: DP6 COS suppresses NF-κB activation, reducing retinal inflammation and cytokine (e.g., IL-17, IFN-γ) levels .
  • Alzheimer’s Disease Models (e.g., Aβ-injected rats): DP6 COS mitigates oxidative stress and improves cognitive function via modulation of acetylcholinesterase and SOD activity .
  • Dosing Considerations: Intraperitoneal (10–50 mg/kg) or oral administration (100–200 mg/kg) with pharmacokinetic profiling to assess blood-brain barrier penetration .

Advanced Question: How can researchers resolve contradictions in the immunomodulatory effects of DP6 COS across studies?

Answer:

  • Dose-Dependent Biphasic Effects: Low doses (≤50 µg/mL) may enhance macrophage phagocytosis, while high doses (≥100 µg/mL) suppress pro-inflammatory cytokines (e.g., TNF-α) via TLR4/NF-κB pathway modulation .
  • Structural Factors: Acetylation degree (≥70% DD) enhances solubility and receptor binding, impacting cytokine profiles .
  • Recommendations:
    • Use flow cytometry to quantify immune cell subsets (e.g., Treg/Th17 ratios) .
    • Include structural analogs (e.g., fully deacetylated DP6) as controls .

Basic Question: What quality control parameters are critical for ensuring batch-to-batch consistency in DP6 COS research?

Answer:

  • DP Homogeneity: SEC or HPAEC-PAD to confirm ≥90% DP6 content .
  • Deacetylation Degree (DD): Titration or ¹H-NMR to ensure DD ≥85% for optimal bioactivity .
  • Endotoxin Levels: Limulus amebocyte lysate (LAL) assay to confirm <0.1 EU/mg .

Advanced Question: What mechanistic insights explain the antimicrobial selectivity of DP6 COS against Gram-positive vs. Gram-negative bacteria?

Answer:

  • Gram-Positive Bacteria (e.g., S. aureus): DP6 COS disrupts cell wall integrity via electrostatic interactions with teichoic acids, validated by SEM imaging .
  • Gram-Negative Bacteria (e.g., E. coli): Limited efficacy due to outer membrane lipopolysaccharides; synergy with EDTA enhances permeability .
  • Structure-Activity Relationship: Higher DD (>90%) and protonated amino groups at acidic pH enhance membrane disruption .

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